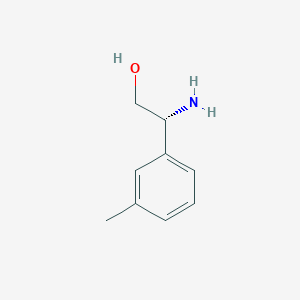
(R)-2-Amino-2-(m-tolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with a molecular structure that includes an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ®-2-Amino-2-(m-tolyl)ethanol involves the regioselective ring-opening of styrene oxide derivatives using azide as a nucleophile. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity. The reaction yields 2-azido-2-aryl-1-ols, which can then be reduced to the corresponding amino alcohols .
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-2-(m-tolyl)ethanol can be achieved through a one-pot combination of enzyme and palladium nanoparticle catalysis. This method integrates the asymmetric reduction of 2-azido ketones catalyzed by alcohol dehydrogenases with the hydrogenation of the resulting azido alcohols using palladium nanoparticles. This approach offers high yields and excellent optical purity .
Types of Reactions:
Oxidation: ®-2-Amino-2-(m-tolyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as azides, halides, and amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
®-2-Amino-2-(m-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(m-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
(S)-2-Amino-2-(m-tolyl)ethanol: The enantiomer of ®-2-Amino-2-(m-tolyl)ethanol, with similar chemical properties but different biological activities.
2-Amino-2-phenylethanol: A structurally related compound with a phenyl group instead of a methyl-substituted phenyl ring.
2-Amino-2-(p-tolyl)ethanol: Another isomer with the amino and hydroxyl groups attached to a para-tolyl ring.
Uniqueness: ®-2-Amino-2-(m-tolyl)ethanol is unique due to its specific chiral configuration and the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide](/img/structure/B2390725.png)

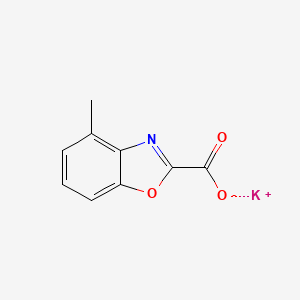
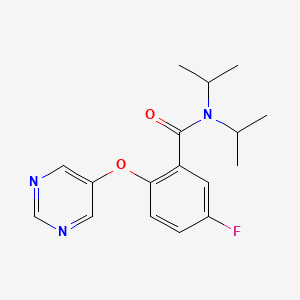
![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)
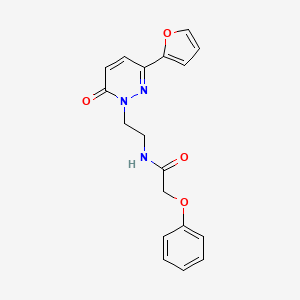
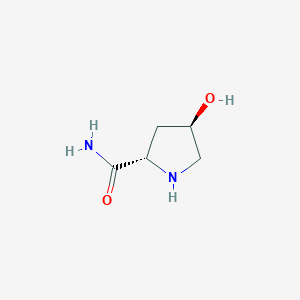
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
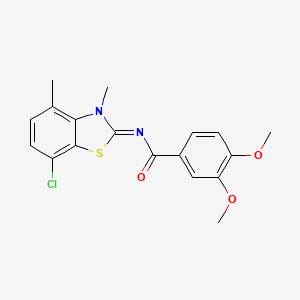
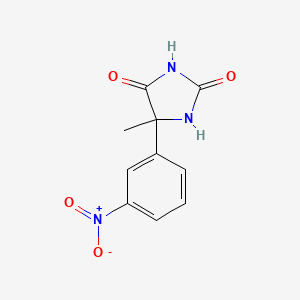

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
